molecular formula C24H28N4O6S B11617607 5-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

5-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11617607
M. Wt: 500.6 g/mol
InChI Key: ZPQMUJXUZJHTMV-MFKUBSTISA-N
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Description

The compound 5-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzisothiazole moiety with a tert-butylamino group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves multiple steps:

    Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Hydrazone Group: The hydrazone group is introduced by reacting the benzisothiazole derivative with hydrazine or a hydrazine derivative.

    Attachment of the Tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, typically using tert-butylamine and a suitable leaving group.

    Final Acetylation: The final step involves acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group or the benzisothiazole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving hydrazone and benzisothiazole moieties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety may interact with enzyme active sites, while the hydrazone group can form reversible covalent bonds with target molecules. The tert-butylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(E)-2-[3-(DIMETHYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE
  • 5-{[(E)-2-[3-(METHYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE

Uniqueness

The uniqueness of 5-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE lies in its tert-butylamino group, which may confer enhanced stability, binding affinity, and specificity compared to similar compounds with different amino substituents.

Properties

Molecular Formula

C24H28N4O6S

Molecular Weight

500.6 g/mol

IUPAC Name

[5-[(E)-[[3-(tert-butylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28N4O6S/c1-16(29)34-20-14-17(10-11-19(20)33-5)15-25-28(13-12-22(30)26-24(2,3)4)23-18-8-6-7-9-21(18)35(31,32)27-23/h6-11,14-15H,12-13H2,1-5H3,(H,26,30)/b25-15+

InChI Key

ZPQMUJXUZJHTMV-MFKUBSTISA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)/C=N/N(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Origin of Product

United States

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